Damme

Pharmacokinetics Peptide Stability Analgesia

Choose DAMME (CAS 64854-64-4) for your research to replace endogenous enkephalins that degrade too rapidly for in vivo study. As a stabilized analog, its 52-minute half-life (vs. <2 min for Met-enkephalin) is essential for characterizing dynamic neuroendocrine responses, such as LH suppression in HPG axis studies or a 30% reduction in baroreflex sensitivity. This non-selective μ/δ-agonist is fully reversible by naloxone, making it the definitive probe for establishing clear opioidergic mechanisms in your data.

Molecular Formula C29H41N5O7S
Molecular Weight 603.7 g/mol
Cat. No. B12302385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamme
Molecular FormulaC29H41N5O7S
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)
InChIKeyHYZHONGSQNXMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAMME (FK 33-824): A Stable Methionine Enkephalin Analog for Opioid Receptor Research (CAS 64854-64-4)


DAMME, also designated FK 33-824 or [D-Ala²,MePhe⁴,Met(O)-ol⁵]-enkephalin, is a synthetic pentapeptide and a stable analog of the endogenous opioid peptide methionine enkephalin [1]. It is a non-selective agonist at μ- and δ-opioid receptors, with no significant affinity for κ-opioid receptors, and is characterized by its prolonged duration of action and systemic efficacy . The compound has been utilized extensively in clinical and preclinical research to elucidate the role of endogenous opioid systems in neuroendocrine regulation, cardiovascular control, and analgesia.

Why DAMME Cannot Be Replaced by Endogenous Enkephalins or Morphine in Research Protocols


Procurement of a generic opioid agonist or endogenous peptide cannot replicate the specific functional profile of DAMME. Endogenous methionine enkephalin is rapidly degraded by peptidases in vivo (t½ < 2 minutes), rendering it unsuitable for systemic or prolonged studies [1]. Morphine, while a classic μ-opioid agonist, lacks the neuroendocrine selectivity of DAMME and fails to provide the reversible, peptide-based tool necessary to dissect the specific physiological roles of enkephalinergic pathways [2]. Therefore, substitution with these alternatives introduces confounds of rapid degradation or divergent receptor signaling, compromising experimental reproducibility and specificity.

Quantitative Evidence for DAMME (FK 33-824) Differentiation in Pharmacological Studies


Metabolic Stability: Half-Life of DAMME vs. Endogenous Met-Enkephalin

DAMME exhibits a significantly extended circulating half-life compared to its endogenous counterpart. In sheep, the mean circulating half-life (t½) of DAMME was 52 minutes, which is over 25 times longer than the reported half-life of less than 2 minutes for endogenous methionine enkephalin [1]. This prolonged stability is a critical factor enabling its use in systemic in vivo studies where endogenous peptides are ineffective.

Pharmacokinetics Peptide Stability Analgesia

Gastric Cytoprotection: Dose-Dependent Efficacy of DAMME vs. Morphine

In a rat model of gastric mucosal damage, DAMME demonstrated a potent cytoprotective effect at significantly lower doses than morphine. Intraperitoneal administration of DAMME at 0.5-2 mg/kg was effective, whereas a comparable protective effect required morphine doses of 5-20 mg/kg [1]. This highlights a higher potency of DAMME in this specific physiological endpoint.

Gastroprotection Opioid Pharmacology Cytoprotection

Baroreflex Sensitivity Modulation: DAMME Reduces Baroreflex Slope by 30%

DAMME acts as a functional modulator of baroreflex sensitivity. In a clinical study, while naloxone increased the slope of the heart period/blood pressure relationship by 90%, infusion of DAMME significantly reduced this slope by 30% [1]. This demonstrates a quantifiable, opposing effect on the baroreflex arc, confirming endogenous opioid tone as a modulator of cardiovascular homeostasis.

Cardiovascular Pharmacology Baroreflex Autonomic Control

Hypothalamic-Pituitary-Gonadal (HPG) Axis: LH Suppression by DAMME

In menopausal women, a clinical model of high basal gonadotropin secretion, administration of DAMME induced a consistent and significant suppression of luteinizing hormone (LH). Specifically, a single infusion resulted in a progressive fall in LH levels to approximately 60% of basal values at 3 hours post-administration [1]. This effect was blocked by naloxone, confirming its opioid-receptor mediated mechanism.

Neuroendocrinology Reproductive Biology Opioid Peptides

Receptor Binding Profile: DAMME Displays Mixed μ/δ Agonism with No κ Affinity

Receptor binding studies indicate that DAMME does not exhibit the high μ-selectivity of analogs like DAGO. Instead, it binds with high affinity to morphine (μ) receptor sites, as shown by its displacement of [³H]naloxone and [³H]dihydromorphine, while showing only a slight preference for μ- over δ-opioid receptors and no significant affinity for κ-opioid receptors [1]. This profile contrasts with DAGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), which is a highly selective μ-agonist [2].

Opioid Receptor Radioligand Binding Selectivity

Reversibility by Naloxone: A Critical Control for Opioid-Specific Effects

A defining feature of DAMME in experimental protocols is its consistent and complete reversibility by the opioid antagonist naloxone. This property is not universally shared or as clearly demonstrable with all opioid peptides or alkaloids in every physiological context. For instance, DAMME-induced LH suppression in menopausal women was completely blocked by naloxone co-administration [1], and its potentiatory effect on insulin release (76% augmentation) was also abolished by naloxone (11 μmol/l) [2].

Antagonism Experimental Control Opioid Pharmacology

Procurement-Relevant Application Scenarios for DAMME (FK 33-824) Based on Differential Evidence


In Vivo Neuroendocrine Studies Requiring Sustained Opioid Agonism

Based on its 52-minute half-life (vs. <2 min for endogenous peptide) [1], DAMME is the agent of choice for systemic in vivo investigations of the hypothalamic-pituitary-adrenal (HPA) and gonadal (HPG) axes. Its prolonged stability allows for study designs with longer sampling windows, enabling the characterization of dynamic hormonal responses such as the 40% reduction in LH levels observed in clinical studies [2], which would be impossible to detect with the native ligand.

Cardiovascular Autonomic Function Testing and Baroreflex Assessment

The quantifiable 30% reduction in baroreflex sensitivity induced by DAMME provides a robust and reversible physiological challenge in human subjects [1]. Procurement of DAMME is therefore justified for laboratories focused on autonomic pharmacology, where it can serve as a standardized opioidergic probe to assess baroreflex integrity or to screen for novel compounds that may interact with central cardiovascular control mechanisms.

Investigations of Opioid-Mediated Gastroprotection and Mucosal Defense

For research into gastric cytoprotection, DAMME offers a more potent alternative to morphine, with an effective dose range ten-fold lower (0.5-2 mg/kg vs. 5-20 mg/kg for morphine) [1]. This allows for studies with a reduced likelihood of off-target effects associated with high-dose alkaloid administration, making it a more precise tool for dissecting the specific role of opioid receptors in mucosal defense mechanisms.

Pharmacological Studies Utilizing Naloxone-Reversible Controls

The well-characterized and consistent antagonism of DAMME's effects by naloxone across multiple systems—from neuroendocrine secretion [1] to pancreatic function [2]—makes it an ideal positive control for experiments requiring a clear opioid agonist/antagonist paradigm. Its use ensures that observed physiological or cellular changes can be confidently attributed to classical opioid receptor pathways, a critical consideration for publication and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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